manoalide
CAS No.:
Cat. No.: VC1809340
Molecular Formula: C25H36O5
Molecular Weight: 416.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H36O5 |
|---|---|
| Molecular Weight | 416.5 g/mol |
| IUPAC Name | 2-hydroxy-3-[6-hydroxy-5-[(E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hex-3-enyl]-3,6-dihydro-2H-pyran-2-yl]-2H-furan-5-one |
| Standard InChI | InChI=1S/C25H36O5/c1-16(10-12-20-17(2)8-6-14-25(20,3)4)7-5-9-18-11-13-21(29-23(18)27)19-15-22(26)30-24(19)28/h7,11,15,21,23-24,27-28H,5-6,8-10,12-14H2,1-4H3/b16-7+ |
| Standard InChI Key | FGJIDQWRRLDGDB-FRKPEAEDSA-N |
| Isomeric SMILES | CC1=C(C(CCC1)(C)C)CC/C(=C/CCC2=CCC(OC2O)C3=CC(=O)OC3O)/C |
| Canonical SMILES | CC1=C(C(CCC1)(C)C)CCC(=CCCC2=CCC(OC2O)C3=CC(=O)OC3O)C |
Introduction
Chemical Structure and Properties
Structural Characteristics
Manoalide (C25H36O5) has a molecular weight of 416.5 g/mol and possesses a complex structure characterized by the presence of a butenolide ring, a lactol, and a sesterterpenoid backbone . The compound's structure features two masked aldehyde functions in its polar region that are critical for its biological activity. Of these two aldehyde groups, the one present in the γ-hydroxybutenolide ring appears to be essential for its mechanism of action .
The IUPAC name for manoalide is (2R)-2-hydroxy-3-[(2R,6R)-6-hydroxy-5-[(E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hex-3-enyl]-3,6-dihydro-2H-pyran-2-yl]-2H-furan-5-one . Its structure includes three asymmetric carbon atoms: C-4, C-24, and C-25, with C-4 having an R configuration .
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of Manoalide
| Property | Value |
|---|---|
| Molecular Formula | C25H36O5 |
| Molecular Weight | 416.5 g/mol |
| Physical Appearance | Colorless to pale waxy or filmy residue |
| Solubility | Soluble in DMSO (25mg/ml), 100% ethanol (25mg/ml), methanol |
| Structural Features | Butenolide, lactol, sesterterpenoid |
| Chiral Centers | Three asymmetric carbon atoms (C-4, C-24, C-25) |
Structural Analogues and Derivatives
Several natural and synthetic analogues of manoalide have been isolated and characterized, including:
-
Seco-manoalide: A precursor compound that can be converted to manoalide
-
(4E,6E)-dehydromanoalide: A derivative with modified double bond configurations
-
24-O-Ethylmanoalide: A manoalide derivative with an ethoxy group at C-24
-
24R-O-Methylmanoalide and 24S-O-Methylmanoalide: Isomeric derivatives with methoxy groups at C-24
These structural variations have provided valuable insights into structure-activity relationships of the manoalide family and have been used to develop compounds with enhanced specificity and potency for various biological targets.
Mechanism of Action
Inhibition of Phospholipase A2
The primary mechanism of action of manoalide is the irreversible inhibition of phospholipase A2 (PLA2), which it achieves through covalent binding to several lysine residues in the enzyme . This binding occurs via the two masked aldehyde functions present in the polar part of manoalide. Studies have shown that of the two aldehyde groups, only the one present in the γ-hydroxybutenolide ring appears to be essential for PLA2 inhibition, as naturally occurring analogues lacking the second masked aldehyde group (such as cacospongionolides) also function as irreversible PLA2 inhibitors .
The IC50 values for manoalide against various PLA2 enzymes are impressively low, demonstrating its potency:
Table 2: IC50 Values of Manoalide Against Various Phospholipases
| Enzyme Source | IC50 Value |
|---|---|
| Human synovial PLA2 | 0.02-0.2 μM (depending on substrate) |
| Bee venom PLA2 | 0.05 μM |
| Cobra venom PLA2 | 2 μM |
| Human recombinant sPLA2 | 4.7 μM |
| Phospholipase C (PLC) | 1.5 μM |
Manoalide inhibits PLA2 from multiple sources, including extracellular sources like snake venoms and bee venom, demonstrating its broad-spectrum activity against this enzyme family .
Effect on Eicosanoid Biosynthesis
The anti-inflammatory effect of manoalide is largely attributed to its regulation of eicosanoid biosynthesis through PLA2 inhibition . By inhibiting PLA2, manoalide blocks the release of arachidonic acid from cell membranes, thereby preventing its further metabolism into prostaglandins and leukotrienes, which are key mediators of inflammation and pain .
Studies with mouse cultured peritoneal macrophages have demonstrated that manoalide modifies the release of arachidonic acid and its further metabolism into prostaglandins and leukotrienes when stimulated by various agents including phorbol myristate acetate, calcium ionophore A23187, and zymosan . These findings suggest that the analgesic effect of manoalide is at least partly linked to the inhibition of eicosanoid production in vivo.
Calcium Channel Blockade and Other Mechanisms
In addition to PLA2 inhibition, manoalide also acts as a calcium channel blocker . This activity may contribute to its anti-inflammatory effects by modulating calcium-dependent cellular processes involved in inflammation.
Recent research has revealed that manoalide also inhibits the NLRP3 inflammasome activation by directly binding to the lysine 377 site of NLRP3 and inhibiting the assembly of the NLRP3 inflammasome . This mechanism is independent of its PLA2/PLC inhibitory activity and represents a novel explanation for its anti-inflammatory effects.
Biological Activities
Anti-inflammatory and Analgesic Activities
Manoalide exhibits potent anti-inflammatory and analgesic properties, with efficacy superior to some conventional non-steroidal anti-inflammatory drugs. Studies have shown that manoalide reduced both zymosan-induced peritoneal writhing in mice and the synthesis of both 6-keto-prostaglandin F1 alpha and leukotriene C4, further supporting the connection between its analgesic effect and inhibition of eicosanoid production .
The anti-inflammatory potency of manoalide has been found to be greater than that of indomethacin, while its site of action in the inflammatory process differs from both indomethacin and glucocorticoids . This unique pharmacological profile makes manoalide an interesting candidate for the treatment of inflammatory conditions that respond poorly to conventional therapies.
Anti-allergic Effects
Recent research has demonstrated that manoalide possesses significant anti-allergic inflammatory properties . In a study involving the human mast cell line HMC-1, manoalide significantly alleviated the secretion of inflammatory cytokines, including interleukin (IL)-1β, thymic stromal lymphopoietin, tumor necrosis factor-α, IL-6, and IL-8, by blocking caspase-1 activation without causing cytotoxicity .
Manoalide treatment also attenuated the activation of nuclear factor-κB and mitogen-activated protein kinases in activated HMC-1 cells, suggesting multiple mechanisms for its anti-allergic effects . These findings indicate that manoalide might have potential as a novel anti-allergic inflammatory agent.
Anticancer Activities
Manoalide has shown promising anticancer activities, particularly against oral cancer cells. Studies have demonstrated that manoalide preferentially inhibits the proliferation of various oral cancer cell lines (SCC9, HSC3, OC2, OECM-1, Ca9-22, and CAL 27) without significantly affecting normal oral cells (human gingival fibroblasts) .
The anticancer mechanism of manoalide involves:
-
Induction of apoptosis through activation of caspase 3, supported by inhibitors of caspase 8 and caspase 9
-
Generation of reactive oxygen species (ROS), with higher production in cancer cells than in normal cells
-
Induction of mitochondrial superoxide production and disruption of mitochondrial membrane potential
Recent research has also shown that manoalide can promote EGFR-TKI sensitivity in lung cancer cells, potentially offering a new therapeutic approach for EGFR-TKI-resistant lung cancer .
| Biological Activity | Key Mechanisms | Potential Applications |
|---|---|---|
| Anti-inflammatory | PLA2 inhibition, Eicosanoid biosynthesis regulation, NLRP3 inflammasome inhibition | Rheumatoid arthritis, Osteoarthritis, Collagen diseases, Auto-immune diseases |
| Analgesic | Inhibition of eicosanoid production | Pain management |
| Anti-allergic | Inhibition of inflammatory cytokine secretion, Blockage of caspase-1, Attenuation of NF-κB activation | Allergic diseases, Ocular allergic diseases, Anaphylaxis, Allergic rhinitis, Atopic dermatitis |
| Anticancer | Induction of apoptosis, ROS generation, Mitochondrial dysfunction, DNA damage | Oral cancer, Lung cancer |
| NLRP3 inhibition | Binding to lysine 377 of NLRP3 NACHT domain | Multiple sclerosis, Other NLRP3-related diseases |
| Anti-venom | PLA2 inhibition | Snake and insect bites, Bee or wasp stings |
Structure-Activity Relationships
The biological activity of manoalide is closely tied to specific structural features of the molecule. Structure-activity relationship studies have revealed several key insights:
-
The γ-hydroxybutenolide ring appears to be critical for PLA2 inhibition, as it contains one of the masked aldehyde functions that react with lysine residues in the enzyme .
-
While manoalide contains two masked aldehyde functions, only the one in the γ-hydroxybutenolide ring seems essential for PLA2 inhibition, as demonstrated by naturally occurring analogues lacking the second masked aldehyde group that still function as irreversible PLA2 inhibitors .
-
The minimum structural requirement for exhibiting manoalide-like PLA2 inhibition appears to be the presence of functional groups capable of binding to the amino groups of PLA2 lysine residues through the formation of stable covalent bonds .
-
For NLRP3 inflammasome inhibition, the binding site has been identified as lysine 377 of the NLRP3 NACHT domain, suggesting that the compound's reactivity with lysine residues is a common feature in its interactions with different protein targets .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume